molecular formula C23H23N3O4S B10880896 (4-{(Z)-[2-(4-benzylpiperazin-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid

(4-{(Z)-[2-(4-benzylpiperazin-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B10880896
M. Wt: 437.5 g/mol
InChI Key: OQMKZZHDILHLQM-ZHZULCJRSA-N
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Description

2-(4-{[2-(4-BENZYLPIPERAZINO)-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID is a complex organic compound that features a combination of piperazine, thiazole, and phenoxyacetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these steps include thionyl chloride, piperazine, and various aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[2-(4-BENZYLPIPERAZINO)-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols .

Scientific Research Applications

2-(4-{[2-(4-BENZYLPIPERAZINO)-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[2-(4-BENZYLPIPERAZINO)-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[2-(4-BENZYLPIPERAZINO)-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID is unique due to its combination of piperazine, thiazole, and phenoxyacetic acid moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[4-[(Z)-[2-(4-benzylpiperazin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C23H23N3O4S/c27-21(28)16-30-19-8-6-17(7-9-19)14-20-22(29)24-23(31-20)26-12-10-25(11-13-26)15-18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2,(H,27,28)/b20-14-

InChI Key

OQMKZZHDILHLQM-ZHZULCJRSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)/C(=C/C4=CC=C(C=C4)OCC(=O)O)/S3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(C=C4)OCC(=O)O)S3

Origin of Product

United States

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